5-Bromo-2-(naphthalen-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(naphthalen-1-yl)pyridine is an organic compound that belongs to the class of bromopyridines It features a pyridine ring substituted with a bromine atom at the 5-position and a naphthalene ring at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(naphthalen-1-yl)pyridine typically involves the Suzuki coupling reaction. This method employs the palladium-catalyzed cross-coupling of naphthalen-2-yl-2-boronic acid with 2,5-dibromopyridine . The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in a suitable solvent like toluene. The reaction mixture is heated to reflux, and the product is obtained after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Suzuki coupling reaction remains a standard approach. Industrial-scale synthesis would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(naphthalen-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon bonds.
Oxidation and Reduction: The naphthalene and pyridine rings can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide are typically used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
5-Bromo-2-(naphthalen-1-yl)pyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Catalysis: The compound can be used in the synthesis of catalysts for various chemical transformations.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(naphthalen-1-yl)pyridine depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In material science, its electronic properties contribute to the performance of organic electronic devices. In pharmaceuticals, the compound’s biological activity would be determined by its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-1-yl)pyridine: Lacks the bromine atom, which affects its reactivity and applications.
5-Bromo-2-(phenyl)pyridine: Similar structure but with a phenyl group instead of a naphthalene ring, leading to different electronic and steric properties.
2-(Naphthalen-2-yl)pyridine: The naphthalene ring is attached at a different position, influencing its chemical behavior.
Uniqueness
5-Bromo-2-(naphthalen-1-yl)pyridine is unique due to the presence of both the bromine atom and the naphthalene ring, which confer distinct reactivity and electronic properties. These features make it a valuable compound for various applications in organic synthesis, material science, and pharmaceuticals.
Properties
CAS No. |
88345-95-3 |
---|---|
Molecular Formula |
C15H10BrN |
Molecular Weight |
284.15 g/mol |
IUPAC Name |
5-bromo-2-naphthalen-1-ylpyridine |
InChI |
InChI=1S/C15H10BrN/c16-12-8-9-15(17-10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H |
InChI Key |
WGLVLNSUQTWBGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.